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Compound of Interest

Compound Name: Hexanophenone

Cat. No.: B1345741 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexanophenone, also known as 1-phenyl-1-hexanone, is an aromatic ketone that has

emerged as a crucial and versatile building block in the landscape of organic synthesis. Its

unique molecular architecture, featuring a reactive carbonyl group directly attached to a phenyl

ring and a flexible hexyl chain, provides a synthetically valuable platform for the construction of

a diverse array of complex organic molecules. This guide delves into the core physicochemical

properties, key synthetic transformations, and significant applications of hexanophenone, with

a particular focus on its role in the development of pharmacologically active compounds.

Core Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectroscopic properties of

hexanophenone is fundamental to its effective application in synthesis. Key data is

summarized in the table below for easy reference.
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Property Value Reference(s)

Molecular Formula C₁₂H₁₆O [1]

Molecular Weight 176.25 g/mol [1]

CAS Number 942-92-7 [1]

Appearance
Colorless to pale yellow liquid

or low-melting solid
[1][2]

Melting Point 25-27 °C [1]

Boiling Point 265 °C (at 760 mmHg) [1][3]

Density 0.958 g/cm³ at 25 °C [1][3]

Refractive Index (n²⁰/D) 1.5090 - 1.5130 [1]

Solubility

Insoluble in water; soluble in

organic solvents like ethanol,

acetone, diethyl ether, and

chloroform.

[1]

¹H NMR (CDCl₃, 400 MHz)

δ 7.96 (d, J = 7.4 Hz, 2H), 7.55

(t, J = 7.4 Hz, 1H), 7.45 (t, J =

7.6 Hz, 2H), 2.96 (t, J = 7.4 Hz,

2H), 1.76-1.70 (m, 2H), 1.39-

1.34 (m, 4H), 0.94-0.87 (m,

3H)

[3]

¹³C NMR (CDCl₃, 100 MHz)

δ 200.7, 137.2, 133.0, 128.7,

128.2, 38.7, 31.7, 24.2, 22.7,

14.1

[3]

Key Synthetic Transformations and Experimental
Protocols
Hexanophenone's utility as a synthetic intermediate stems from the reactivity of its carbonyl

group and the ability to functionalize its aromatic ring. The following sections detail some of the

most important reactions involving hexanophenone, complete with experimental protocols.
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Friedel-Crafts Acylation: A Primary Route to
Hexanophenone
The most common and direct method for the synthesis of hexanophenone is the Friedel-Crafts

acylation of benzene using hexanoyl chloride in the presence of a Lewis acid catalyst, typically

aluminum chloride.[1]

Experimental Protocol: Synthesis of Hexanophenone via Friedel-Crafts Acylation

Materials: Benzene, hexanoyl chloride, anhydrous aluminum chloride (AlCl₃),

dichloromethane (DCM), ice, 5% sodium hydroxide (NaOH) solution, anhydrous sodium

sulfate (Na₂SO₄).

Procedure:

To a stirred solution of benzene in dichloromethane at 0 °C, slowly add anhydrous

aluminum chloride.

Maintain the temperature at 0 °C and stir the mixture for 30 minutes.

Slowly add a solution of hexanoyl chloride in dichloromethane dropwise to the reaction

mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by carefully pouring it onto a mixture of ice and

concentrated hydrochloric acid.

Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers and wash sequentially with a 5% NaOH solution and water.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by vacuum distillation to yield pure hexanophenone.[4]
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Reaction Setup

Work-up Purification

Benzene in DCM

Reaction Mixture

 0 °C

Anhydrous AlCl3
 0 °C, slow addition

Hexanoyl Chloride in DCM  0 °C, dropwise

Quench with Ice/HCl
 Stir 1 hr at RT Separatory Funnel

(Organic/Aqueous Separation) Wash with 5% NaOH Wash with Water Dry with Na2SO4 Concentration
(Rotary Evaporator) Vacuum Distillation Pure Hexanophenone

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of hexanophenone via Friedel-Crafts

acylation.

Aldol Condensation: Formation of α,β-Unsaturated
Ketones (Chalcones)
Hexanophenone can undergo base-catalyzed aldol condensation with aromatic aldehydes to

form chalcones, which are valuable intermediates in the synthesis of flavonoids and other

biologically active compounds.[5]

Experimental Protocol: Synthesis of a Chalcone from Hexanophenone and Benzaldehyde

Materials: Hexanophenone, benzaldehyde, ethanol, sodium hydroxide (NaOH) solution, ice,

dilute hydrochloric acid (HCl).

Procedure:

Dissolve hexanophenone and benzaldehyde in ethanol in a flask.

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide

with stirring.
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Continue stirring at room temperature for 2-3 hours. The formation of a precipitate

indicates product formation.

Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

Collect the precipitated solid by vacuum filtration and wash with cold water.

Recrystallize the crude product from ethanol to obtain the pure chalcone.[6]

Reaction Setup

Work-up Purification

Hexanophenone + Benzaldehyde
in Ethanol

Reaction Mixture
 Ice Bath

Aqueous NaOH
 Slow Addition

Pour into Ice/HCl
 Stir 2-3 hrs at RT

Vacuum Filtration Wash with Cold Water Recrystallization
from Ethanol Pure Chalcone

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis of a chalcone from hexanophenone.

Grignard Reaction: Synthesis of Tertiary Alcohols
The carbonyl group of hexanophenone readily reacts with Grignard reagents to form tertiary

alcohols, which are important intermediates in the synthesis of various pharmaceuticals and

fine chemicals.

Experimental Protocol: Reaction of Hexanophenone with Phenylmagnesium Bromide

Materials: Hexanophenone, phenylmagnesium bromide (prepared in situ from

bromobenzene and magnesium), anhydrous diethyl ether, saturated aqueous ammonium

chloride (NH₄Cl) solution.

Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a

condenser under an inert atmosphere, place a solution of hexanophenone in anhydrous

diethyl ether.

Cool the flask in an ice bath.

Slowly add a solution of phenylmagnesium bromide in diethyl ether from the dropping

funnel with constant stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional hour.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Separate the ether layer and extract the aqueous layer with diethyl ether.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the

solvent.

Purify the resulting tertiary alcohol by column chromatography or recrystallization.[7]

Reaction Setup (Inert Atmosphere)
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Caption: Experimental workflow for the Grignard reaction of hexanophenone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1345741?utm_src=pdf-body
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/The_Synthesis_and_Characterization_of_Carbonyl_Compounds/7%3A_The_Grignard_Reaction_(Experiment)
https://www.benchchem.com/product/b1345741?utm_src=pdf-body-img
https://www.benchchem.com/product/b1345741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Photochemical Reactions: Norrish Type II
Rearrangement
Aromatic ketones like hexanophenone can undergo photochemical reactions upon irradiation

with UV light. Due to the presence of γ-hydrogens on the hexyl chain, a Norrish Type II reaction

is a plausible pathway, leading to the formation of an enol and an alkene, or a cyclobutanol

derivative (Yang cyclization).[8]

Norrish Type II Reaction of Hexanophenone

Hexanophenone

Excited State (n -> π*)

hν (UV light)

1,4-Biradical Intermediate

γ-Hydrogen Abstraction

Acetophenone Enol + Butene

β-Cleavage

1-Phenyl-2-propylcyclobutanol

Cyclization (Yang Cyclization)

Click to download full resolution via product page

Caption: Plausible Norrish Type II photoreaction pathways for hexanophenone.

Applications in Drug Discovery and Development
The synthetic versatility of hexanophenone makes it a valuable precursor for a range of

biologically active molecules.
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Synthesis of Antifungal Agents
Hexanophenone is a key starting material for the synthesis of chalcones, a class of

compounds known for their broad spectrum of biological activities, including antifungal

properties.[2][9] The antifungal activity of chalcones is often attributed to their ability to inhibit

fungal enzymes or disrupt the fungal cell wall.[1] Structure-activity relationship (SAR) studies

on chalcone derivatives have shown that the nature and position of substituents on the

aromatic rings significantly influence their antifungal potency.[2][9]

Furthermore, the structural motif of hexanophenone can be found in precursors to other

classes of antifungal agents. For instance, the synthesis of naftifine analogues, a class of

allylamine antifungals, can involve intermediates derived from aromatic ketones.[10][11]

Synthesis of Anticonvulsant Agents
The phenyl ketone moiety present in hexanophenone is a common feature in several

anticonvulsant drugs. For example, the synthesis of certain N-phenylacetamide derivatives with

anticonvulsant activity starts from substituted 2-chloroacetophenones, which can be

conceptually linked back to hexanophenone-like structures.[5] The synthesis of phenytoin, an

established anticonvulsant, also involves a diphenyl ketone intermediate, highlighting the

relevance of the core phenyl ketone structure.[12][13]

Antifungal Agents Anticonvulsant Agents

Hexanophenone

Chalcones

Aldol Condensation
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Multi-step Synthesis
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Caption: Hexanophenone as a building block for pharmacologically active compounds.
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Conclusion
Hexanophenone is a readily accessible and highly versatile building block in organic

synthesis. Its straightforward preparation via Friedel-Crafts acylation and the diverse reactivity

of its carbonyl group allow for the efficient construction of a wide range of molecular scaffolds.

This technical guide has highlighted its central role in fundamental organic reactions and its

significant potential in the synthesis of valuable compounds for the pharmaceutical industry,

particularly in the development of novel antifungal and anticonvulsant agents. As the demand

for new and effective therapeutics continues to grow, the importance of versatile and reliable

building blocks like hexanophenone in driving innovation in drug discovery and development is

undeniable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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